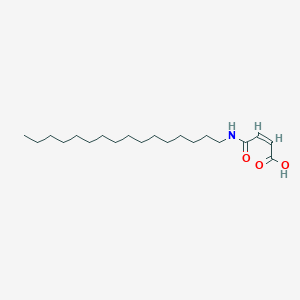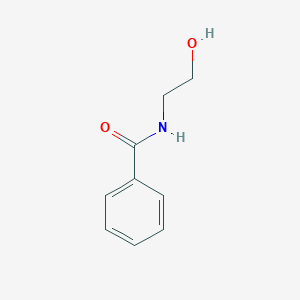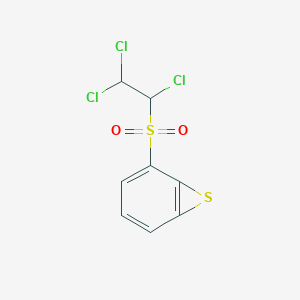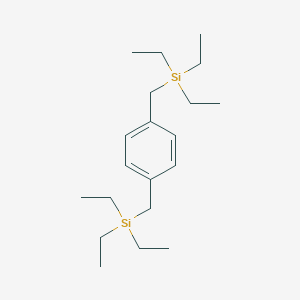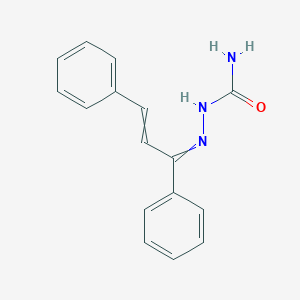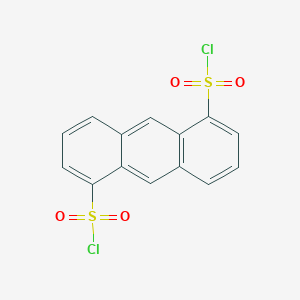
1,5-Anthracenedisulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Anthracenedisulfonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that has been used in various fields, including organic synthesis, material science, and biochemistry.
Scientific Research Applications
1,5-Anthracenedisulfonyl chloride has been used in various scientific research applications. It is a versatile reagent that can be used in organic synthesis to introduce the sulfonyl group into various molecules. It has also been used in material science to modify the surface properties of materials. In biochemistry, it has been used as a cross-linking agent to study protein-protein interactions. Additionally, it has been used as a fluorescent probe to study the binding of small molecules to DNA.
Mechanism Of Action
The mechanism of action of 1,5-Anthracenedisulfonyl chloride involves the nucleophilic attack of the sulfonyl chloride group on a suitable nucleophile. The resulting product is a sulfonyl-substituted molecule. In biochemistry, it can be used to cross-link proteins by reacting with the amino or thiol groups of amino acids.
Biochemical And Physiological Effects
1,5-Anthracenedisulfonyl chloride has no known biochemical or physiological effects. It is used solely as a research reagent and is not intended for human or animal consumption.
Advantages And Limitations For Lab Experiments
The advantages of using 1,5-Anthracenedisulfonyl chloride in lab experiments are its versatility as a reagent and its ability to introduce the sulfonyl group into various molecules. Additionally, it can be used as a fluorescent probe to study the binding of small molecules to DNA. The limitations of using 1,5-Anthracenedisulfonyl chloride include its toxicity and the need for careful handling. It is also a moisture-sensitive compound and should be stored in a dry environment.
Future Directions
For 1,5-Anthracenedisulfonyl chloride include its use in the development of new materials, protein-protein interaction studies, and drug discovery and development.
Synthesis Methods
The synthesis of 1,5-Anthracenedisulfonyl chloride involves the reaction of anthracene-1,5-disulfonyl chloride with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine, and the product is obtained as a white crystalline solid. The purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
properties
CAS RN |
17407-99-7 |
|---|---|
Product Name |
1,5-Anthracenedisulfonyl chloride |
Molecular Formula |
C14H8Cl2O4S2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
anthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(16,19)20/h1-8H |
InChI Key |
UNNDNVFLXKGUES-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |
synonyms |
1,5-Anthracenedisulfonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



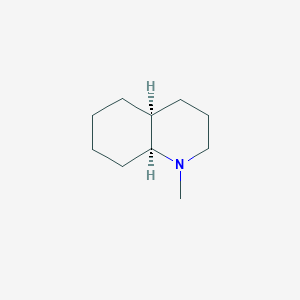
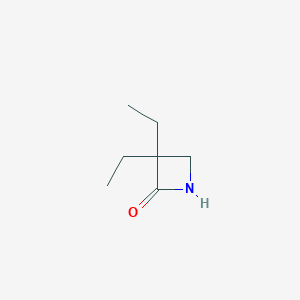
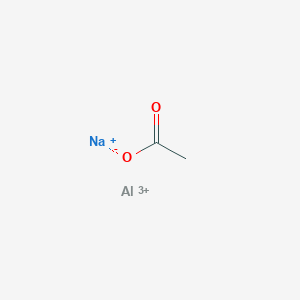
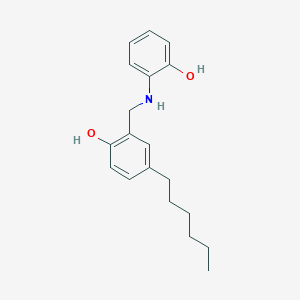
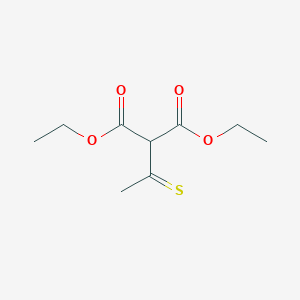
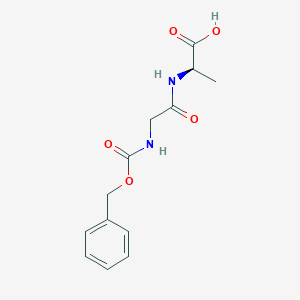
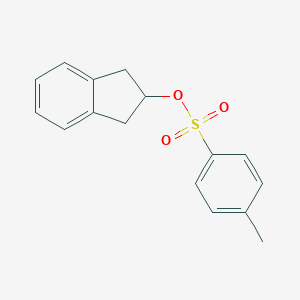
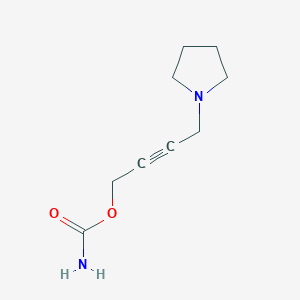
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
